molecular formula C8H12ClF3N4O B1448586 3-[1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-3-yl]morpholine hydrochloride CAS No. 1803587-62-3

3-[1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-3-yl]morpholine hydrochloride

Cat. No. B1448586
CAS RN: 1803587-62-3
M. Wt: 272.65 g/mol
InChI Key: MYQWQFKVPHUDJB-UHFFFAOYSA-N
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Description

3-[1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-3-yl]morpholine hydrochloride (3TEMHCl) is a synthetic compound that has recently been studied for its potential applications in scientific research. 3TEMHCl is a derivative of morpholine and is composed of a trifluoroethyl group attached to a 1H-1,2,4-triazol-3-yl group. It has a molecular weight of 239.64 g/mol and a melting point of 93-95°C. 3TEMHCl is soluble in water, ethanol, and acetonitrile, and has been found to be stable in aqueous solutions.

Scientific Research Applications

Neurokinin-1 Receptor Antagonism

3-[1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-3-yl]morpholine hydrochloride exhibits high affinity as an orally active neurokinin-1 (h-NK1) receptor antagonist. This compound demonstrates significant efficacy in pre-clinical tests related to emesis and depression, highlighting its potential therapeutic applications in these areas (Harrison et al., 2001).

Corrosion Inhibition

A structurally well-defined 1,2,3-triazole derivative of this compound, specifically 4-[1-(4-methoxy-phenyl)-1H-[1,2,3]triazol-4-ylmethyl]-morpholine (MPTM), was synthesized and studied for its corrosion inhibition performance on mild steel in hydrochloric acid medium. The compound showed a high corrosion inhibition efficiency, and its adsorption on the metal surface suggested a promising application in the field of corrosion protection (Hrimla et al., 2021).

Antimicrobial and Antifungal Activities

1,2,4-Triazole derivatives containing the morpholine moiety, including variations of this compound, have been synthesized and tested for their antimicrobial properties. Some of these compounds demonstrated good to moderate antimicrobial activity, suggesting their potential use in developing new antimicrobial agents (Sahin et al., 2012).

Antileishmanial Activity

The compound and its derivatives have shown potential in the treatment of leishmaniasis. A particular study on 1,2,4-triazole derivatives with morpholine revealed that these compounds exhibit significant antileishmanial activity, with one compound, in particular, demonstrating a notable minimal inhibitory concentration (MIC) value (Süleymanoğlu et al., 2018).

Antitumor Activity

The synthesis and structural analysis of 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide, a compound structurally similar to 3-[1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-3-yl]morpholine hydrochloride, showed distinct inhibitory capacity against the proliferation of cancer cell lines, indicating its potential as an antitumor agent (Ji et al., 2018).

properties

IUPAC Name

3-[1-(2,2,2-trifluoroethyl)-1,2,4-triazol-3-yl]morpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F3N4O.ClH/c9-8(10,11)4-15-5-13-7(14-15)6-3-16-2-1-12-6;/h5-6,12H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYQWQFKVPHUDJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)C2=NN(C=N2)CC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClF3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-3-yl]morpholine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-3-yl]morpholine hydrochloride
Reactant of Route 2
3-[1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-3-yl]morpholine hydrochloride
Reactant of Route 3
3-[1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-3-yl]morpholine hydrochloride
Reactant of Route 4
3-[1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-3-yl]morpholine hydrochloride
Reactant of Route 5
3-[1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-3-yl]morpholine hydrochloride
Reactant of Route 6
Reactant of Route 6
3-[1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-3-yl]morpholine hydrochloride

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